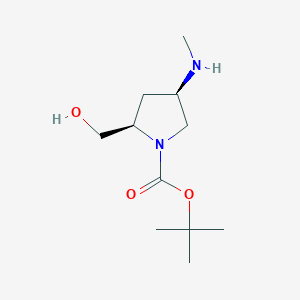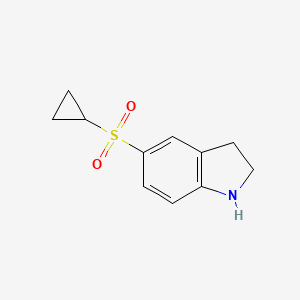![molecular formula C14H26N2O2 B11766506 tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo: es un compuesto químico con la fórmula molecular C14H26N2O2 y un peso molecular de 254.37 g/mol . Este compuesto se caracteriza por su anillo azetidínico, que es un anillo de cuatro miembros que contiene nitrógeno, y una porción de piperidina, que es un anillo de seis miembros que contiene nitrógeno. El grupo terc-butilo está unido al anillo azetidínico, proporcionando impedimento estérico y estabilidad a la molécula .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-[(piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo normalmente implica la reacción de derivados de azetidina con derivados de piperidina en condiciones específicas. Un método común implica el uso de 4-hidroxipiperidina-1-carboxilato de terc-butilo como material de partida . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como diclorometano o tetrahidrofurano, y catalizadores como trietilamina o piridina para facilitar la reacción .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-[(piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, entre ellas:
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Halógenos, ácidos y bases en diversas condiciones de temperatura y disolvente.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química: En química, el 3-[(piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo se utiliza como intermedio en la síntesis de moléculas más complejas. Sirve como bloque de construcción para el desarrollo de productos farmacéuticos y otros compuestos bioactivos .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones de los derivados de azetidina y piperidina con los objetivos biológicos. Ayuda a comprender las relaciones estructura-actividad de estos compuestos .
Medicina: En medicina, el 3-[(piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo se explora por sus posibles aplicaciones terapéuticas. Puede utilizarse en el desarrollo de fármacos dirigidos a receptores o enzimas específicos .
Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Se valora por su estabilidad y reactividad, lo que lo hace adecuado para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción del 3-[(piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares como enzimas o receptores. Los anillos de azetidina y piperidina proporcionan un marco estructural único que permite que el compuesto se una a sitios específicos en estos objetivos . Esta unión puede modular la actividad del objetivo, dando lugar a diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares:
- 4-(Piperidin-4-ilmetil)piperazina-1-carboxilato de terc-butilo
- 3-(Piperazin-1-il)azetidina-1-carboxilato de terc-butilo
- (S)-3-(4-Bromofenil)piperidina-1-carboxilato de terc-butilo
Singularidad: El 3-[(piperidin-4-il)metil]azetidina-1-carboxilato de terc-butilo es único debido a su combinación de anillos de azetidina y piperidina, que proporcionan propiedades estéricas y electrónicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3 |
Clave InChI |
ARPBNYXJNFAEGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





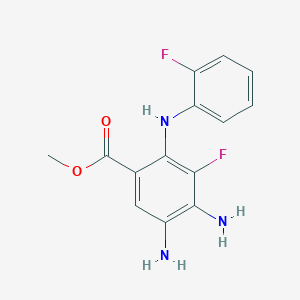
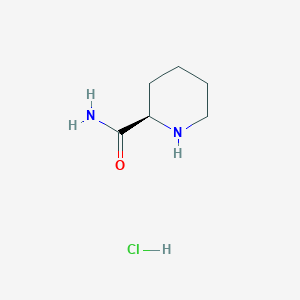
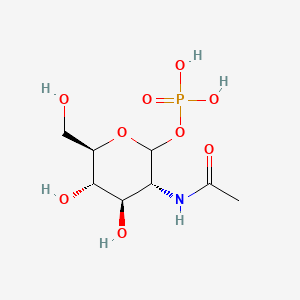
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
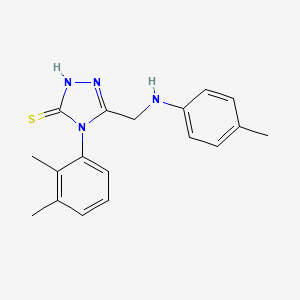
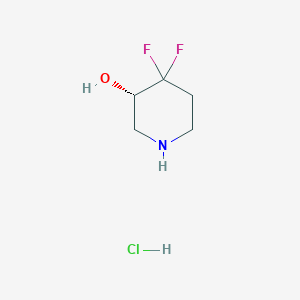
![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)

